5-(3-Thienyl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

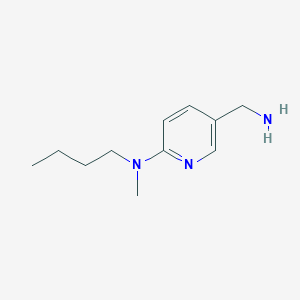

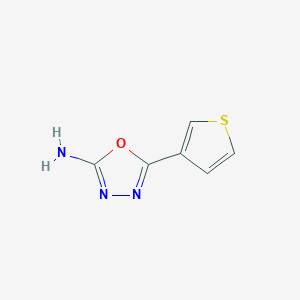

5-(3-Thienyl)-1,3,4-oxadiazol-2-amine, or 5-TODA, is an organic molecule which has recently been studied for its potential applications in scientific research. It is a heterocyclic compound, a type of molecule which contains both carbon and nitrogen atoms, and has a ring-like structure. 5-TODA has a wide range of properties which make it useful for a variety of research applications.

Scientific Research Applications

Synthesis and Biological Activity

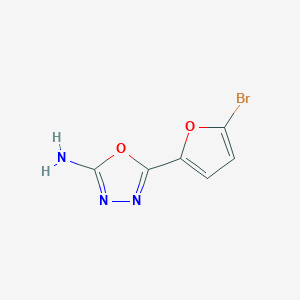

- 5-(2-thienyl)-1,3,4-oxadiazoles, a related compound to 5-(3-thienyl)-1,3,4-oxadiazol-2-amine, have been synthesized and tested for antimicrobial activity against various bacterial strains and the pathogenic fungus Candida albicans. Some derivatives showed marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (Al-Omar, 2010).

Antioxidant and Anti-inflammatory Activities

- N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine derivatives, structurally related to this compound, have been synthesized and evaluated for in vitro antioxidant activity. Some compounds showed significant radical scavenging activity (Kotaiah et al., 2012).

Anticancer Activity

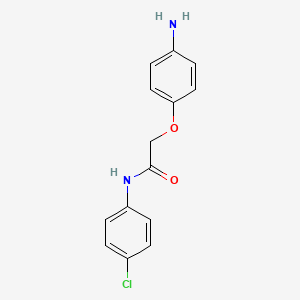

- Certain 1,3,4-oxadiazole derivatives have been synthesized and tested for anti-proliferative activity against various human tumor cell lines. One compound showed cytotoxic activity against four human tumor cell lines with ID50 values in the range of the international activity criterion for synthetic agents (Liszkiewicz et al., 2003).

- Another study synthesized lipophilic 1,3,4-oxadiazole derivatives and evaluated them for anticancer activity. Some derivatives showed potent cytotoxic effects against mammary carcinoma and colon cancer cells, with selectivity indices up to 19 (Caneschi et al., 2019).

Antimicrobial and Anti-Proliferative Activities

- N-Mannich bases of 1,3,4-oxadiazole have been synthesized and assessed for inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some compounds displayed broad-spectrum antibacterial activities, and others showed potent activity against Gram-positive bacteria. Additionally, some compounds exhibited anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).

Antifungal and Molecular Docking Studies

- A study on 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases showed promising antifungal activity against several human pathogenic fungal strains. Molecular docking studies indicated potential as antifungal agents (Nimbalkar et al., 2016).

Properties

IUPAC Name |

5-thiophen-3-yl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(10-6)4-1-2-11-3-4/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISGDOCZFJCKSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602712 |

Source

|

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016526-97-8 |

Source

|

| Record name | 5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)

![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)